molecular formula C15H19ClN4OS B5486480 N-(2-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(2-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B5486480
M. Wt: 338.9 g/mol
InChI Key: VMGTTXJVBKQPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine and biotechnology. This compound is known for its unique properties that make it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of microorganisms and cancer cells. This compound has been found to target the cell membrane and disrupt the normal functioning of the cell, leading to cell death.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to exhibit various biochemical and physiological effects, including inhibition of DNA synthesis, cell cycle arrest, and induction of apoptosis. This compound has also been found to modulate the immune system and enhance the body's natural defense mechanisms against infections and diseases.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound also has certain limitations, such as its limited solubility in aqueous solutions and its tendency to undergo degradation under certain conditions.

Future Directions

There are several future directions for the research and development of N-(2-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. These include the exploration of its potential applications in the treatment of various diseases, such as cancer, fungal infections, and bacterial infections. Further studies are also needed to elucidate its mechanism of action and to optimize its pharmacological properties for clinical use. Additionally, the synthesis and characterization of novel derivatives of this compound may lead to the discovery of new and more effective drugs.
In conclusion, N-(2-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a promising chemical compound that has been the subject of extensive scientific research. Its unique properties and potential applications make it a valuable candidate for further study and development in the field of medicine and biotechnology.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the reaction of 2-chloroacetamide with 5-isobutyl-4-methyl-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.

Scientific Research Applications

N-(2-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been extensively studied for its potential applications in the field of medicine and biotechnology. This compound has been found to exhibit various pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

properties

IUPAC Name

N-(2-chlorophenyl)-2-[[4-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4OS/c1-10(2)8-13-18-19-15(20(13)3)22-9-14(21)17-12-7-5-4-6-11(12)16/h4-7,10H,8-9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGTTXJVBKQPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(N1C)SCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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